

Endocrine disruption potential of mono(2-ethylhexyl) trimellitate metabolites

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Compound of Interest

Compound Name: 1(or 2)-(2-Ethylhexyl) trimellitate

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An In-Depth Technical Guide on the Endocrine Disruption Potential of Mono(2-ethylhexyl) trimellitate (MEHT) Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

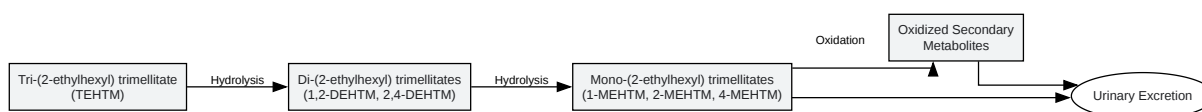
Tri-(2-ethylhexyl) trimellitate (TEHTM), also known as TOTM, is a high-molecular-weight plasticizer used as a replacement for di-(2-ethylhexyl) phthalate (DEHP) in various applications, including medical devices made from polyvinyl chloride (PVC).[1][2] While TEHTM itself is considered to have low toxicity, concerns have been raised about the potential endocrine-disrupting effects of its metabolites, which can form upon human exposure.[2] This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine disruption potential of mono(2-ethylhexyl) trimellitate (MEHT) and other related metabolites, with a focus on their interactions with key hormonal pathways.

Metabolism of Tri-(2-ethylhexyl) trimellitate (TEHTM)

Following oral administration in humans, TEHTM undergoes regioselective hydrolysis. It is first metabolized into its diester forms, di-2-(ethylhexyl) trimellitates (DEHTM), and subsequently into its monoester isomers, mono-2-(ethylhexyl) trimellitates (MEHTM).[1] Peak blood

concentrations of DEHTM isomers occur around 3 hours post-exposure, while the MEHTM isomers peak at approximately 5 hours.[1]

The primary MEHTM isomers are 1-mono-(2-ethylhexyl) trimellitate (1-MEHTM) and 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM).[1] Of these, 2-MEHTM has been identified as the most dominant urinary biomarker of TEHTM exposure in humans, followed by various secondary oxidized metabolites.[1][3] The elimination kinetics of these urinary metabolites are biphasic, and they can be detected in urine up to 72 hours after exposure, indicating a relatively slow metabolism and excretion rate.[1]



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Figure 1: Metabolic Pathway of TEHTM

Endocrine Disruption Potential of TEHTM Metabolites

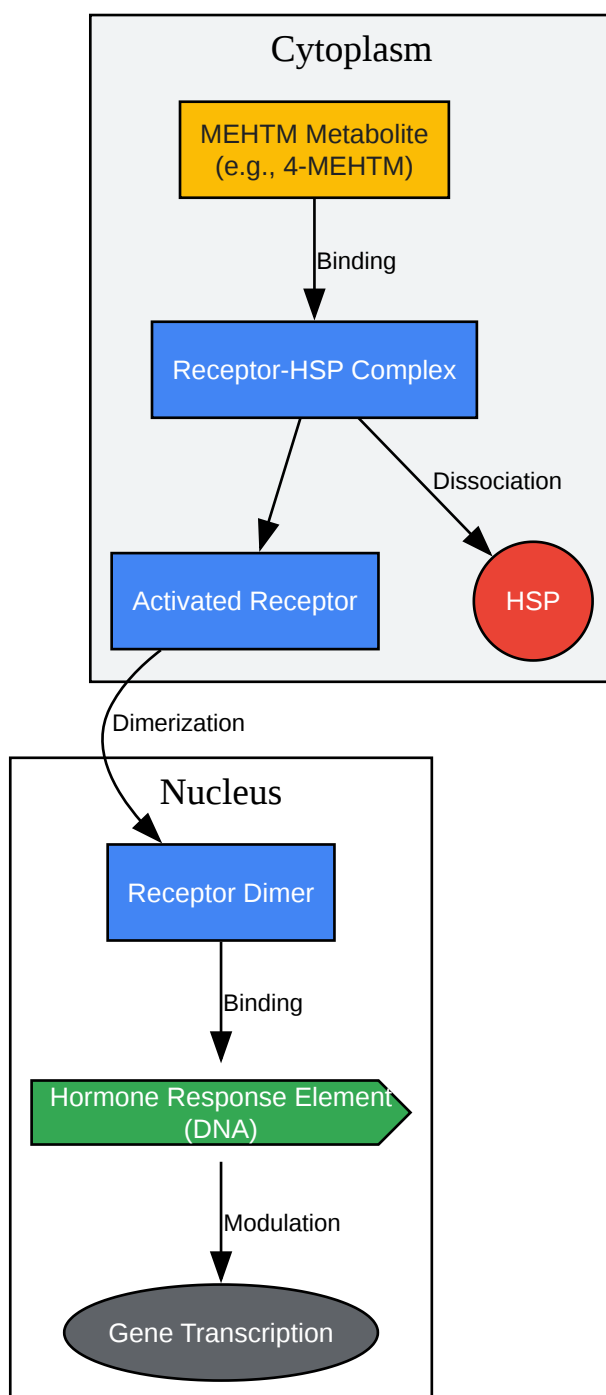
Recent in vitro and in silico studies have investigated the potential for TEHTM metabolites to interfere with the endocrine system. The primary areas of concern include interactions with estrogen, androgen, and thyroid receptors, as well as the disruption of steroid hormone synthesis.

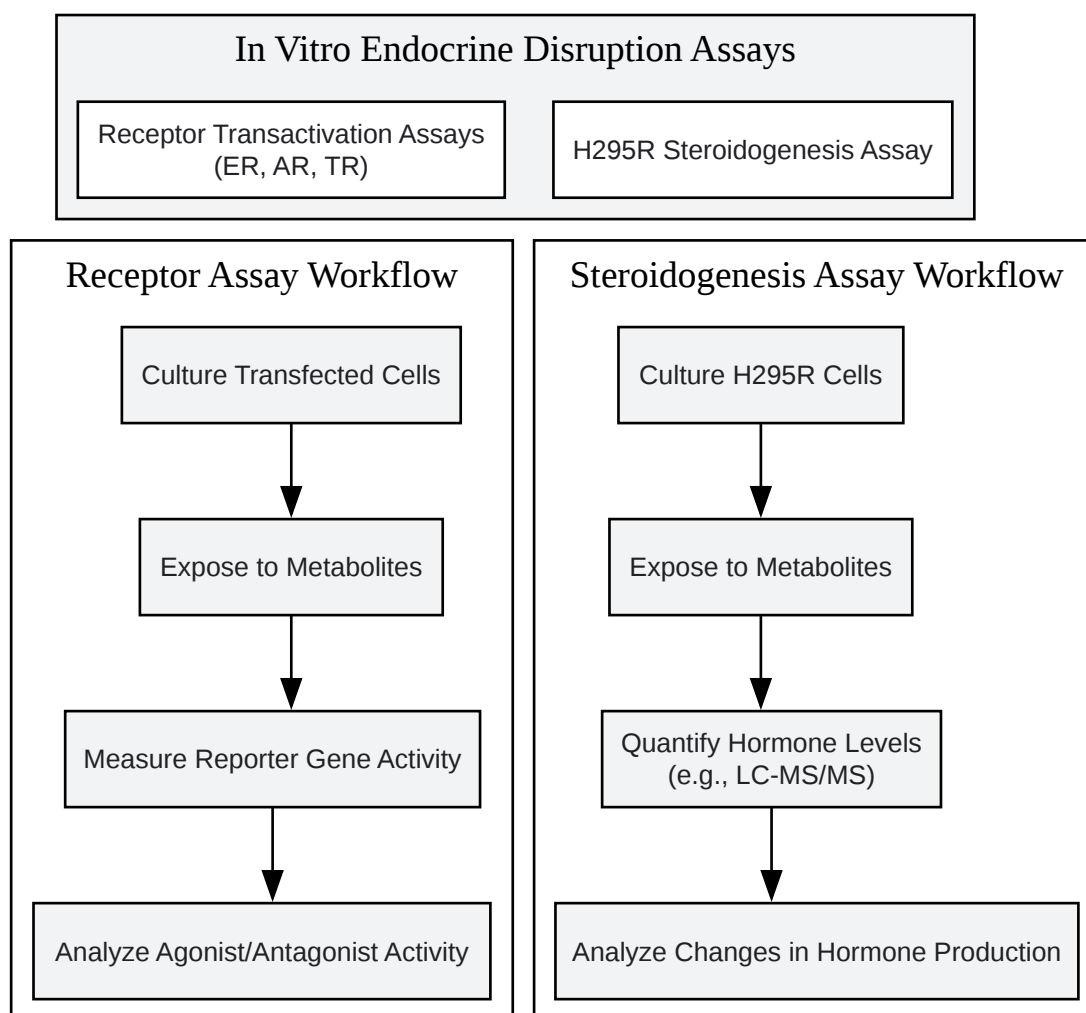
Estrogenic and Androgenic Activity

Studies have shown that certain MEHTM isomers possess estrogenic activity. Specifically, 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM) has demonstrated agonist activity on estrogen receptors (ERs).[2][3] In contrast, the oxidized secondary metabolites of TEHTM did not show any effects on either estrogen or androgen receptors (AR).[2][3]

Furthermore, a mixture of 2-MEHTM and 1-MEHTM was found to significantly alter steroid hormone production in the H295R adrenal carcinoma cell line, leading to an increase in

estradiol levels and a decrease in testosterone levels.[2][3] This suggests a potential to disrupt the balance of sex hormones.





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